Aloc-Trp-OH
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Overview
Description
Aloc-Trp-OH, also known as allyloxycarbonyl-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective properties, which help prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group (Aloc) is used to protect the indole moiety of tryptophan, making it a valuable tool in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aloc-Trp-OH typically involves the protection of the tryptophan molecule with an allyloxycarbonyl group. This is achieved through a series of chemical reactions that introduce the protective group to the indole moiety of tryptophan. The process often involves the use of reagents such as allyl chloroformate and a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for the addition of reagents and the purification of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for the rapid and efficient production of protected peptides .
Chemical Reactions Analysis
Types of Reactions
Aloc-Trp-OH undergoes various chemical reactions, including:
Oxidation: The indole moiety of tryptophan can be oxidized under certain conditions, although the Aloc group provides some protection against this.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The Aloc group can be selectively removed through nucleophilic substitution reactions, often using palladium-catalyzed processes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Palladium catalysts and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan derivatives, while substitution reactions can yield deprotected tryptophan .
Scientific Research Applications
Aloc-Trp-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, providing protection to the indole moiety during the synthesis process.
Drug Development: Employed in the development of peptide-based drugs, where the protective group helps maintain the integrity of the peptide during synthesis and storage.
Biological Studies: Used in studies involving tryptophan metabolism and its role in various biological processes.
Mechanism of Action
The primary mechanism of action of Aloc-Trp-OH involves the protection of the indole moiety of tryptophan. The allyloxycarbonyl group prevents unwanted side reactions, allowing for the selective synthesis of peptides and proteins. The protective group can be selectively removed under specific conditions, enabling further modifications to the peptide .
Comparison with Similar Compounds
Similar Compounds
Boc-Trp-OH: Tert-butyloxycarbonyl-tryptophan, another protected form of tryptophan used in peptide synthesis.
Fmoc-Trp-OH: Fluorenylmethyloxycarbonyl-tryptophan, commonly used in solid-phase peptide synthesis.
Uniqueness
Aloc-Trp-OH is unique in its use of the allyloxycarbonyl group, which provides orthogonal protection compared to other protecting groups like Boc and Fmoc. This allows for greater flexibility in peptide synthesis, as the Aloc group can be selectively removed without affecting other protecting groups .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUHCRPQDBLGF-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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